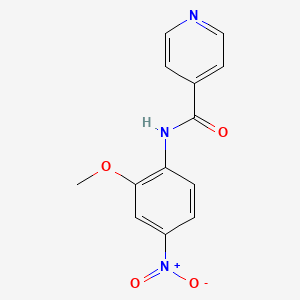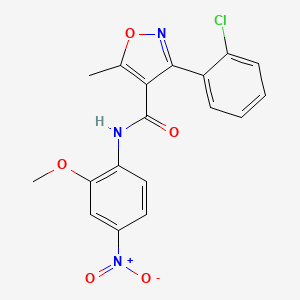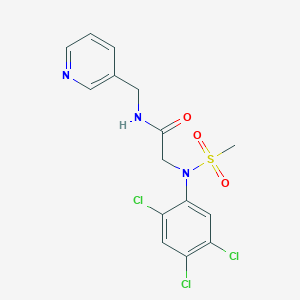
5-(4-fluorobenzylidene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-fluorobenzylidene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione, also known as FBMT, is a thiazolidinedione derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has shown promising results in scientific research, particularly in the areas of medicinal chemistry, drug discovery, and biochemistry.
作用機序
The mechanism of action of 5-(4-fluorobenzylidene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and cancer. By inhibiting NF-κB, this compound may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been found to increase the expression of peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in glucose metabolism.
実験室実験の利点と制限
5-(4-fluorobenzylidene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. It has also been found to have low toxicity, making it a safe compound to use in experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
5-(4-fluorobenzylidene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione has shown promising results in scientific research, and there are several future directions that could be pursued. One potential direction is to further investigate the anti-inflammatory and anti-cancer properties of this compound, particularly in vivo. Another direction is to explore the potential of this compound as a drug candidate for the treatment of diabetes. Additionally, the development of new synthesis methods for this compound could lead to the discovery of new derivatives with improved properties.
合成法
5-(4-fluorobenzylidene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione can be synthesized using a variety of methods, including the condensation of 4-fluorobenzaldehyde and 4-methoxybenzylamine followed by cyclization with thiosemicarbazide. Another method involves the reaction of 4-fluorobenzaldehyde with 4-methoxybenzylamine in the presence of ammonium acetate, followed by cyclization with thiosemicarbazide. Both methods have been reported to yield high purity this compound.
科学的研究の応用
5-(4-fluorobenzylidene)-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to have a beneficial effect on glucose metabolism, making it a potential drug candidate for the treatment of diabetes.
特性
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3S/c1-22-14-8-6-13(7-9-14)19-16(20)15(23-17(19)21)10-11-2-4-12(18)5-3-11/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHTUCBCYIXGHF-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-morpholinyl)propyl]-5-nitro-2-pyridinamine](/img/structure/B5005218.png)
![4,4'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dimorpholine](/img/structure/B5005225.png)

![3-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5005238.png)
![2-{[(2,4-dimethyl-6-nitrophenyl)amino]carbonyl}terephthalic acid](/img/structure/B5005240.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine](/img/structure/B5005259.png)
![5-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5005263.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-2-furamide](/img/structure/B5005281.png)

![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5005305.png)
![2-bromo-1-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5005312.png)
![4-methoxy-3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde](/img/structure/B5005325.png)